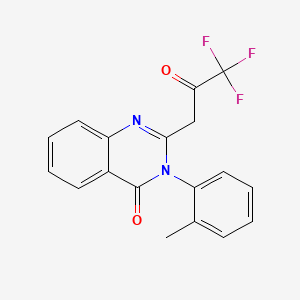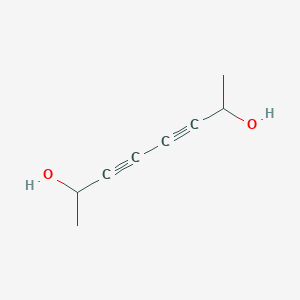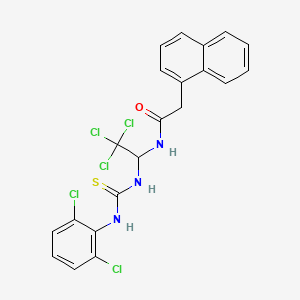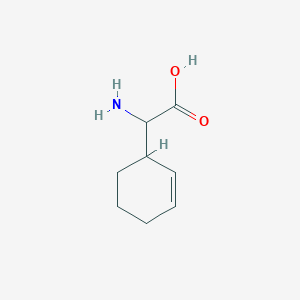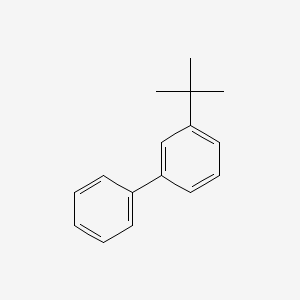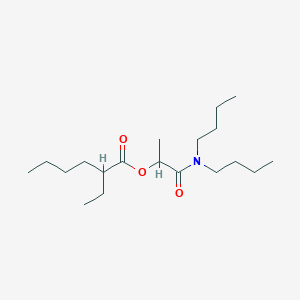
1-(Dibutylamino)-1-oxopropan-2-yl 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a range of scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with a suitable amine and an esterifying agent. The reaction conditions often include the use of a solvent, such as an aliphatic alcohol, and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent quality and yield. The final product is then purified through distillation or other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .
Aplicaciones Científicas De Investigación
2-(Dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to specific receptors or enzymes, altering their activity and leading to various physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Tin(II) 2-ethylhexanoate: This compound is used as a catalyst in various chemical reactions and has similar esterification properties.
Butyltin tris(2-ethylhexanoate): This compound is also used as a catalyst and has applications in the production of plastics and other materials.
Uniqueness
2-(Dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
6288-28-4 |
|---|---|
Fórmula molecular |
C19H37NO3 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
[1-(dibutylamino)-1-oxopropan-2-yl] 2-ethylhexanoate |
InChI |
InChI=1S/C19H37NO3/c1-6-10-13-17(9-4)19(22)23-16(5)18(21)20(14-11-7-2)15-12-8-3/h16-17H,6-15H2,1-5H3 |
Clave InChI |
KMCZEAHLLDORIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OC(C)C(=O)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
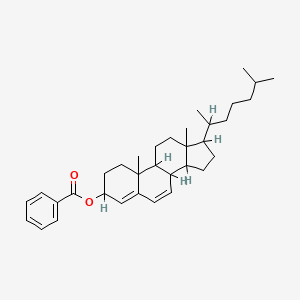
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
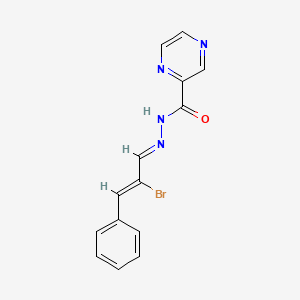
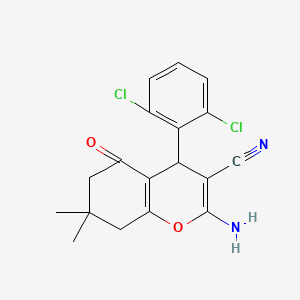
![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
